molecular formula C6H2BrFINO2 B582332 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene CAS No. 1226808-77-0

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene

Cat. No.: B582332
CAS No.: 1226808-77-0
M. Wt: 345.894
InChI Key: BNZPOZOFBGRDLL-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene is an aromatic compound with the molecular formula C6H2BrFINO2 and a molecular weight of 345.89 g/mol . This compound is characterized by the presence of bromine, fluorine, iodine, and nitro functional groups attached to a benzene ring. It is a solid at room temperature and is used in various chemical synthesis processes due to its unique reactivity.

Scientific Research Applications

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene is utilized in various scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

    Organic Synthesis:

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Halogenation: Sequential introduction of bromine, fluorine, and iodine atoms through electrophilic aromatic substitution reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene in chemical reactions involves the electrophilic nature of the halogen and nitro groups. These groups can activate the benzene ring towards nucleophilic attack, allowing for selective substitution reactions. The nitro group, being an electron-withdrawing group, also influences the reactivity of the compound by stabilizing the transition state during electrophilic aromatic substitution .

Comparison with Similar Compounds

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:

The presence of multiple halogen atoms in this compound makes it unique, offering diverse reactivity and making it a valuable intermediate in various synthetic processes.

Properties

IUPAC Name

1-bromo-2-fluoro-4-iodo-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFINO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZPOZOFBGRDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681983
Record name 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226808-77-0
Record name 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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